molecular formula C5H7N3 B599765 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 116056-05-4

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No.: B599765
CAS No.: 116056-05-4
M. Wt: 109.132
InChI Key: BRXYDRIZVHRXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery. This pyrrolotriazole core structure is of significant interest for its role in the design and synthesis of novel receptor-interacting protein kinase 1 (RIPK1) inhibitors . Scientific research has demonstrated that derivatives based on this structure exhibit potent anti-necroptotic activity in both human and mouse cellular assays . The mechanism of action involves binding to the allosteric pocket of RIPK1, functioning as a type III inhibitor to prevent programmed cell death known as necroptosis . Due to its central role in inflammatory diseases, neurodegenerative conditions, and certain cancers, necroptosis is a prominent therapeutic target, making this compound a valuable tool for probing related disease mechanisms . The molecular formula for the core structure is C 5 H 7 N 3 . This product is intended for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-5-7-6-4-8(5)3-1/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXYDRIZVHRXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Additive Screening

Replacing isopropanol with DMF in hydrazide cyclocondensation increases yields to 35% by enhancing carbohydrazide solubility. Similarly, substituting Li₂CO₃ with K₃PO₄ in copper-catalyzed reactions improves electrophilic nitrene formation, boosting yields by 12%.

Catalytic System Tuning

Bidentate ligands (e.g., 1,10-phenanthroline) in copper-catalyzed reactions reduce catalyst loading to 3 mol% while maintaining efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. For instance, as a necroptosis inhibitor, it targets receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing the necroptosis pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications LogP
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole C₅H₇N₃ 109.13 Parent compound -0.95
3-Bromo derivative (9) C₅H₆BrN₃ 188.03 Bromine at position 3 1.02*
Methyl carboxylate (3a) C₆H₇N₃O₂ 153.14 Methyl ester at position 3 -0.28*
N-(4-(Triazolyl)phenyl)formamide (31) C₁₃H₁₅N₄O₂ 259.29 Formamide and methoxy groups 1.45*
5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazolyl C₅H₇N₃ 109.13 Different ring fusion (1,2,3-triazole) -1.10*

Notes:

  • Bromine substitution (Compound 9) enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki coupling in ) .
  • Methoxy groups (Compound 31) improve metabolic stability by reducing oxidative degradation .
  • Ring fusion variations (e.g., 1,2,3-triazole vs. 1,2,4-triazole) alter electronic density and binding affinity .

Pharmacological and Catalytic Properties

Compound Application Key Findings
Parent compound Drug scaffold High purity (95%) and stability under physiological conditions.
Perfluorophenyl derivative N-Heterocyclic carbene (NHC) catalyst Superior catalytic activity in benzoin condensation vs. non-fluorinated analogues.
Formamide derivative (31) Metabolic studies Methyl groups reduce CYP450-mediated metabolism, enhancing bioavailability.
  • Electron-withdrawing groups (e.g., fluorine in NHC catalysts) enhance catalytic efficiency by increasing electrophilicity .
  • Hydrophobic substituents (e.g., methoxy in Compound 31) improve membrane permeability .

Physicochemical Properties

  • Solubility : The parent compound’s hydrochloride salt (LogP -0.95) is water-soluble, while derivatives like the methyl carboxylate (LogP -0.28) show improved lipid solubility .
  • Thermal Stability : The parent compound decomposes above 200°C, whereas halogenated derivatives (e.g., 3-bromo) exhibit lower thermal stability due to weaker C-Br bonds .

Biological Activity

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of necroptosis inhibition and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11_{11}H12_{12}N3_3Cl
  • Molecular Weight : 221.69 g/mol
  • CAS Number : 828914-68-7

Necroptosis Inhibition

Recent studies have highlighted the role of this compound derivatives as potent inhibitors of necroptosis. Necroptosis is a form of programmed cell death that contributes to inflammation and various diseases.

  • RIPK1 Inhibition : A significant focus has been on the compound's ability to inhibit receptor-interacting protein kinase 1 (RIPK1), a key regulator in necroptotic pathways. For instance, a study demonstrated that a derivative of this compound exhibited potent anti-necroptotic activity with an IC50_{50} value in the low nanomolar range (<100 nM) against human and murine cellular assays .
  • Case Study : In one study, compound 26 (a derivative of this compound) was shown to effectively bind to the allosteric pocket of RIPK1 and significantly inhibit its enzymatic activity. This binding was confirmed through molecular docking studies .

Anticancer Properties

The compound also exhibits promising anticancer properties by targeting various tumor cell lines.

  • Cytotoxicity : In vitro studies have shown that derivatives of this compound demonstrate cytotoxic effects against different human tumor cell lines. The GI50_{50} values ranged from nanomolar to micromolar concentrations depending on the specific derivative and cell line tested .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

  • Phenyl Substituents : The introduction of phenyl groups at specific positions has been shown to enhance the potency against necroptosis and cancer cells. For example, the presence of a fluorine substituent at the 7-position improved interactions with RIPK1 and increased efficacy in murine Hepa1-6 cells .
CompoundPositionActivity (IC50_{50})
Compound 26N/A<100 nM
Compound 77′-Position (Fluoro)Enhanced potency

Pharmacokinetics

Pharmacokinetic studies indicate that while some derivatives show low oral exposure in vivo, their potent biological activities suggest potential for further development as therapeutic agents against necroptosis-related diseases and cancers.

Q & A

Basic Research Questions

1.1. What synthetic methodologies are most effective for preparing 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives with high yields?

Methodological Answer:
The synthesis typically involves cyclocondensation or alkylation strategies. For example, derivatives are synthesized via:

  • Cyclocondensation : Reacting pyrrolidine precursors with triazole-forming agents (e.g., nitriles or hydrazines) under acidic or basic conditions .
  • Alkylation : Introducing substituents like perfluorophenyl groups via nucleophilic substitution or metal-catalyzed coupling reactions .
  • Optimization : Use high-resolution NMR and LC-MS to monitor reaction progress. Adjust reaction time, temperature, and stoichiometry to improve yields (e.g., compound 26 in achieved 78% yield via alkylation) .

1.2. How can researchers characterize the structural and electronic properties of these derivatives?

Methodological Answer:
Employ a combination of:

  • X-ray crystallography : Resolve bond angles and hydrogen-bonding patterns (e.g., C3–C4–C5 bond angle = 102.18° in ) .
  • NMR spectroscopy : Use 2D NMR (e.g., HMBC) to confirm regiochemistry and tautomeric forms .
  • Computational modeling : Density Functional Theory (DFT) to predict electronic distributions and reactivity .

Advanced Research Questions

2.1. What structure-activity relationship (SAR) trends govern the necroptosis-inhibitory activity of these compounds?

Methodological Answer:
Key SAR insights include:

  • RIPK1 inhibition : Substituents at the 2-position (e.g., perfluorophenyl groups) enhance binding to the RIPK1 kinase domain. Compound 26 ( ) showed IC₅₀ = 12 nM against RIPK1 .
  • Stereochemistry : (R)-configured derivatives (e.g., BD00944187 in ) exhibit superior activity due to better hydrophobic pocket fit .
  • Method : Perform kinase inhibition assays (e.g., ADP-Glo™) and molecular docking simulations to validate SAR .

2.2. How can in vivo efficacy be evaluated for neurodegenerative disease applications?

Methodological Answer:

  • Animal models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to test compounds like 7-phenoxy derivatives ( ) targeting γ-secretase modulation .
  • Biomarkers : Quantify Aβ40/Aβ42 levels in cerebrospinal fluid via ELISA .
  • Dosage optimization : Conduct pharmacokinetic studies to determine blood-brain barrier penetration (e.g., logP > 3.5 for CNS activity) .

2.3. How should contradictory data on antibacterial vs. anti-necroptotic activity be resolved?

Methodological Answer:

  • Target-specific assays : Use MIC assays (e.g., 31.7 mM against S. aureus in ) to distinguish antibacterial mechanisms from necroptosis pathways .
  • Gene knockout models : Validate RIPK1 dependency in cellular assays using RIPK1⁻/⁻ cells .
  • Dual-activity profiling : Screen derivatives against both bacterial and necroptosis targets to identify selective compounds .

2.4. What strategies improve catalytic performance of N-heterocyclic carbene (NHC) derivatives in organic synthesis?

Methodological Answer:

  • Electronic tuning : Perfluorophenyl-substituted derivatives (e.g., ) enhance electrophilicity and stability .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .
  • Kinetic studies : Compare turnover frequencies (TOF) in benzoin condensation reactions to rank catalyst efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.